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molecular formula C12H7NO B1209947 4-aza-9-fluorenone CAS No. 3882-46-0

4-aza-9-fluorenone

Cat. No. B1209947
M. Wt: 181.19 g/mol
InChI Key: LAHFQGLEIGIEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300642

Procedure details

Following the procedure described in Example 608, Part B, 8.2 g (0.04 mole) of 1-azaphenanthren-5,6-dione and 165 ml of 10% sodium hydroxide were heated in a bath at 80°-90° for 3 hours. Identical workup yielded 3.88 g, m.p. 140°-2° of pure 4-azafluoren-9-one.
Name
1-azaphenanthren-5,6-dione
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:14]2[C:5](=C3[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][C:8](=O)[C:7]3=[O:16])[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>>[CH:4]1[C:5]2[C:7](=[O:16])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]=2[N:1]=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-azaphenanthren-5,6-dione
Quantity
8.2 g
Type
reactant
Smiles
N1=CC=CC2=C3C(C(C=CC3=CC=C12)=O)=O
Step Two
Name
Quantity
165 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated in a bath at 80°-90° for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC=NC=2C3=CC=CC=C3C(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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